molecular formula C16H26N2O3S B14713567 N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide CAS No. 21140-77-2

N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide

Cat. No.: B14713567
CAS No.: 21140-77-2
M. Wt: 326.5 g/mol
InChI Key: SSQJVLWYFZVKPZ-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with a diethylaminoethyl group and a propan-2-ylsulfonyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with an appropriate sulfonyl chloride under basic conditions to form the sulfonylbenzamide intermediate.

    Introduction of the Diethylaminoethyl Group: The intermediate is then reacted with 2-chloro-N,N-diethylethylamine in the presence of a base such as triethylamine to introduce the diethylaminoethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Compounds with different nucleophilic groups replacing the diethylaminoethyl group.

Scientific Research Applications

N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide involves its interaction with specific molecular targets and pathways. The diethylaminoethyl group can interact with biological receptors, while the sulfonyl group can participate in various biochemical reactions. These interactions can lead to modulation of enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(diethylamino)ethyl]benzamide: Similar structure but lacks the sulfonyl group.

    4-amino-N-[2-(diethylamino)ethyl]benzamide: Contains an amino group instead of the sulfonyl group.

    N-[2-(diethylamino)ethyl]-4-methylsulfonylbenzamide: Similar structure with a methylsulfonyl group instead of the propan-2-ylsulfonyl group.

Uniqueness

N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide is unique due to the presence of both the diethylaminoethyl and propan-2-ylsulfonyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

21140-77-2

Molecular Formula

C16H26N2O3S

Molecular Weight

326.5 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide

InChI

InChI=1S/C16H26N2O3S/c1-5-18(6-2)12-11-17-16(19)14-7-9-15(10-8-14)22(20,21)13(3)4/h7-10,13H,5-6,11-12H2,1-4H3,(H,17,19)

InChI Key

SSQJVLWYFZVKPZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)S(=O)(=O)C(C)C

Origin of Product

United States

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